molecular formula C13H11ClN4S2 B2806468 3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-64-3

3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2806468
CAS RN: 477872-64-3
M. Wt: 322.83
InChI Key: VPMCXHCIRJHMKI-UHFFFAOYSA-N
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Description

The compound “3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine” is a chemical compound with the CAS number 477872-64-3 .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is involved in the synthesis of various heterocyclic compounds that have shown a range of potential biological activities. The research spans the development of novel synthetic methodologies, including the use of microwave irradiation for efficient synthesis, and the exploration of regioselectivity in reactions for creating glycosylated derivatives. For instance, El Ashry et al. (2009) explored the glycosylation of related triazole-thiol derivatives, achieving different regioselective products under varied conditions, which is significant for the synthesis of complex molecules with potential therapeutic applications (El Ashry et al., 2009). Similarly, Aouad et al. (2013) reported on the oxidation and alkylation reactions of similar compounds under conventional and microwave methods, providing insights into the synthesis of bis-acyclonucleoside analogues, showcasing the compound's versatility in nucleoside analogue synthesis (Aouad et al., 2013).

Antimicrobial and Antituberculosis Activities

Several studies have demonstrated the antimicrobial and antituberculosis potentials of derivatives synthesized from this compound. Hussain et al. (2008) synthesized derivatives showing significant antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (Hussain et al., 2008). Kaplancıklı et al. (2005) evaluated new alkylsulfanyltriazoles for their antituberculosis activity, contributing to the search for novel treatments against drug-resistant mycobacterial infections (Kaplancıklı et al., 2005).

Potential in Drug Design and Photodynamic Therapy

The structural and electronic properties of derivatives from this compound have been analyzed for their potential as drug candidates. Al-Wahaibi et al. (2019) performed an in-depth structural analysis of a derivative identified as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor, illustrating the compound's relevance in drug design (Al-Wahaibi et al., 2019). Additionally, the synthesis of new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings was explored by Mısır et al. (2021), indicating the utility of these derivatives in photodynamic therapy applications (Mısır et al., 2021).

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMCXHCIRJHMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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